4-Bromo-2-[[cyclohexyl(methyl)amino]methyl]aniline

Pharmaceutical impurity profiling HPLC method validation Pharmacopoeial compliance

EP/BP-compliant QC labs must individually quantify Impurity D per monograph 0706 (NMT 0.1%). Substitution with Impurity C is analytically indefensible - Impurity D's RRT of 0.5 and single-Br isotopic signature (1:1 M:M+2) are chromatographically and spectrometrically unique. • EP-traceable reference standard (≥95% HPLC) with full COA, NMR, MS documentation for ANDA/DMF method validation and batch release. • d3-deuterated analog available for sub-0.05% LC-MS/MS quantification (ICH Q3A). • Sourced as characterized dihydrochloride salt; critical resolution marker (RRT 0.5) for forced degradation and system suitability.

Molecular Formula C14H23BrCl2N2
Molecular Weight 370.2 g/mol
CAS No. 10076-98-9
Cat. No. B129613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-[[cyclohexyl(methyl)amino]methyl]aniline
CAS10076-98-9
Synonyms2-Amino-5-bromo-N-cyclohexyl-N-methylbenzenemethanamine Hydrochloride;  5-Bromo-Nα-cyclohexyl-Nα-methyltoluene-α,2-diamine Dihydrochloride; 
Molecular FormulaC14H23BrCl2N2
Molecular Weight370.2 g/mol
Structural Identifiers
SMILESCN(CC1=C(C=CC(=C1)Br)N)C2CCCCC2.Cl.Cl
InChIInChI=1S/C14H21BrN2.2ClH/c1-17(13-5-3-2-4-6-13)10-11-9-12(15)7-8-14(11)16;;/h7-9,13H,2-6,10,16H2,1H3;2*1H
InChIKeyLHQFZULKWZYYKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-2-[[cyclohexyl(methyl)amino]methyl]aniline (CAS 10076-98-9): Pharmacopoeial Identity and Baseline Characteristics for Procurement


4-Bromo-2-[[cyclohexyl(methyl)amino]methyl]aniline (CAS 10076-98-9 as dihydrochloride salt; CAS 132004-28-5 as free base) is formally designated as Bromhexine EP Impurity D in the European Pharmacopoeia monograph 0706 and British Pharmacopoeia [1]. Chemically, it is N-(2-amino-5-bromobenzyl)-N-methylcyclohexanamine, also known as Desbromo Bromhexine or Monodesbromo Bromhexine — the mono-debrominated analog of the mucolytic drug bromhexine [2]. With molecular formula C14H21BrN2 (free base, MW 297.23) and C14H23BrCl2N2 (dihydrochloride, MW 370.16), it belongs to the substituted aniline class bearing a cyclohexyl(methyl)aminomethyl side chain, distinguished by a single bromine substituent at the 5-position of the benzylamine ring, in contrast to the 3,5-dibromo pattern of the parent drug bromhexine . The compound is categorized as a Specified Impurity (Impurity D) in the EP/BP monographs and is supplied as a fully characterized pharmaceutical reference standard for analytical method development, method validation, and quality control applications in ANDA/DMF filings [3].

Why 4-Bromo-2-[[cyclohexyl(methyl)amino]methyl]aniline Cannot Be Substituted by Other Bromhexine Impurities or Analogs in Analytical and Quality Control Workflows


Within the bromhexine impurity profile, Impurity D occupies a unique analytical and regulatory niche that precludes generic substitution. The European Pharmacopoeia monograph 0706 lists Impurities A, B, C, and D as individually specified impurities, each with distinct chromatographic and spectroscopic signatures [1]. Impurity D (mono-bromo) is chromatographically resolved from Impurity C (didesbromo, zero bromines) with relative retention times of 0.5 versus 0.4, respectively, under the prescribed EP HPLC conditions; substitution of one for the other would invalidate system suitability criteria requiring a resolution minimum of 12.0 between Impurity C and bromhexine peaks [1]. Furthermore, the single bromine isotopic signature (1:1 M:M+2 ratio) of Impurity D produces a fundamentally different mass spectrometric pattern compared to the dibromo pattern (1:2:1) of bromhexine and ambroxol, rendering cross-substitution analytically detectable and regulatorily indefensible in validated LC-MS methods [2]. The compound is also explicitly synthesized as a process-related impurity arising from incomplete bromination during bromhexine manufacture, and is not a major circulating human metabolite — distinguishing it categorically from ambroxol, which is the active hydroxylated metabolite [3].

4-Bromo-2-[[cyclohexyl(methyl)amino]methyl]aniline: Quantitative Differential Evidence for Scientific Selection Against Closest Analogs


HPLC Relative Retention Time: Impurity D Chromatographically Resolved from All Other EP-Specified Bromhexine Impurities

Under the harmonized EP/BP monograph 0706 HPLC conditions (C18 column, phosphoric acid/triethylamine pH 7.0 buffer–acetonitrile 20:80 mobile phase, UV detection at 248 nm, flow rate 1.0 mL/min), 4-Bromo-2-[[cyclohexyl(methyl)amino]methyl]aniline (Impurity D) elutes with a relative retention time (RRT) of approximately 0.5 relative to bromhexine (RRT = 1.0, retention time ~11 min). This places Impurity D between Impurity C (RRT = 0.4, didesbromo analog) and the parent bromhexine peak, with baseline resolution from both adjacent peaks [1]. The system suitability criterion requires a resolution minimum of 12.0 between Impurity C and bromhexine peaks, making Impurity D's intermediate retention a critical marker for column performance qualification [1]. In contrast, Impurity A (RRT = 0.1) and Impurity B (RRT = 0.2) elute much earlier, making cross-identification impossible under validated conditions [1].

Pharmaceutical impurity profiling HPLC method validation Pharmacopoeial compliance

Mass Spectrometric Differentiation: Single Bromine Isotopic Signature Enables Unambiguous LC-MS Identification Versus Dibromo Analogs

4-Bromo-2-[[cyclohexyl(methyl)amino]methyl]aniline (Impurity D) exhibits a characteristic single-bromine isotopic pattern in mass spectrometry: the molecular ion cluster shows an approximately 1:1 ratio of M to M+2 peaks (due to the natural abundance of ⁷⁹Br:⁸¹Br ≈ 50.7:49.3). This is fundamentally distinct from bromhexine and ambroxol, which display a double-bromine A+2 pattern with an approximate 1:2:1 intensity ratio, and from Impurity C (didesbromo), which shows no halogen isotope pattern . The monoisotopic molecular weight differentiates Impurity D ([M+H]⁺ at m/z 297.2 for free base) from bromhexine ([M+H]⁺ at m/z 375.0), ambroxol ([M+H]⁺ at m/z 379.0), and Impurity C ([M+H]⁺ at m/z 219.2), providing unambiguous mass-based identification in LC-MS/MS workflows [1].

LC-MS/MS impurity identification Isotopic pattern analysis Halogenated impurity profiling

Pharmacopoeial Acceptance Criterion: Impurity D Specified Limit of NMT 0.1% in Bromhexine Hydrochloride API

The EP/BP monograph for bromhexine hydrochloride establishes a specific acceptance criterion for Impurity D (4-Bromo-2-[[cyclohexyl(methyl)amino]methyl]aniline): not more than 0.1% individually, with any single unspecified impurity also limited to NMT 0.1%, and total impurities NMT 0.3% [1][2]. This is consistent with ICH Q3A guidelines where the identification threshold for a drug substance with a maximum daily dose of 10 mg–2 g is 0.1% [3]. Impurity D shares the same 0.1% individual limit as Impurities A, B, C, and E, reflecting its classification as a Specified Impurity requiring individual quantification in every batch release [1]. The limit is enforced via the harmonized HPLC method with a disregard limit of 0.05% (0.5 times the area of the reference solution (b) peak) [1].

Regulatory impurity specification ICH Q3A compliance Pharmaceutical quality control

Deuterated Internal Standard Availability: d3-Labeled Analog Enables Precise LC-MS/MS Quantification of Impurity D at Trace Levels

The d3-deuterated analog of 4-Bromo-2-[[cyclohexyl(methyl)amino]methyl]aniline dihydrochloride (CAS 10076-98-9 unlabeled) is commercially available as 2-Amino-5-bromo-N-cyclohexyl-N-methylbenzylamine Dihydrochloride-d3 (MW 373.17, C14H20D3BrCl2N2) [1]. This deuterated internal standard (IS) enables stable isotope dilution LC-MS/MS quantification with a mass shift of +3 Da relative to the unlabeled analyte (m/z 370.2 → 373.2), well-separated from the natural isotopic envelope [1]. The availability of a matched deuterated IS is not uniformly provided across all bromhexine impurities; for example, analogous d3-labeled Impurity C standards are not listed among major reference standard suppliers, making Impurity D uniquely positioned for high-precision quantification in biological matrices and forced degradation studies .

Stable isotope dilution assay LC-MS/MS quantification Trace impurity analysis

Origin Classification: Synthetic Process-Related Impurity Distinct from Pharmacologically Active Metabolites

4-Bromo-2-[[cyclohexyl(methyl)amino]methyl]aniline (Impurity D) originates as a synthetic process-related impurity during bromhexine hydrochloride manufacture, arising from incomplete or regioselective bromination of the aniline precursor . Patent literature describes its dedicated synthesis via reaction of 4-bromo-2-nitroaniline with cyclohexylmethylamine, followed by nitro reduction — confirming its process origin rather than formation as a degradation product [1]. Critically, Impurity D is not identified among the major circulating human metabolites of bromhexine: RRLC-MS/MS pharmacokinetic studies demonstrate that the principal Phase I metabolites in human plasma are (E)-4-hydroxydemethylbromhexine and (E)-3-hydroxydemethylbromhexine, with the monodesbromo species not detected as a significant metabolite [2]. This categorically distinguishes Impurity D from ambroxol (trans-4-[(2-amino-3,5-dibromobenzyl)amino]cyclohexanol), which is the pharmacologically active metabolite formed via hydroxylation of the cyclohexyl ring [2].

Impurity origin classification Process-related impurity Metabolic pathway differentiation

4-Bromo-2-[[cyclohexyl(methyl)amino]methyl]aniline: Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Pharmacopoeial Reference Standard for Bromhexine Hydrochloride API Batch Release Testing

In EP/BP-compliant quality control laboratories, Impurity D must be individually quantified in every bromhexine hydrochloride API batch using the harmonized HPLC method (monograph 0706). The compound's well-defined RRT of 0.5 provides a critical system suitability marker, and its acceptance criterion of NMT 0.1% requires a characterized reference standard of ≥95% purity (HPLC) for accurate quantification [1]. Procurement of an EP-traceable Impurity D standard is mandatory for ANDA/DMF filing, method validation, and routine QC release testing, as the impurity is explicitly listed among Specified Impurities A–D in the monograph [1].

LC-MS/MS Method Development with Stable Isotope Dilution for Trace-Level Impurity Quantification

For laboratories developing high-sensitivity LC-MS/MS methods for bromhexine impurity profiling, the commercially available d3-deuterated analog of Impurity D enables stable isotope dilution quantification with a +3 Da mass shift, correcting for matrix effects and ionization variability [2]. This approach supports quantification at levels below the ICH Q3A reporting threshold of 0.05%, which is challenging with UV-based HPLC methods alone. The single-bromine isotopic signature (1:1 M:M+2) provides an additional built-in confirmation marker during method development [3].

Process Development and Optimization of Bromhexine Hydrochloride Synthesis

During bromhexine hydrochloride process development, monitoring Impurity D levels serves as a sensitive indicator of bromination efficiency. Elevated Impurity D (mono-bromo) relative to bromhexine (di-bromo) signals incomplete bromination, while the didesbromo Impurity C indicates bromination failure. The patent literature provides dedicated synthetic routes for all three bromination-state impurities (C, D, and bromhexine), enabling their use as process markers during reaction optimization [4]. Procurement of Impurity D as a characterized reference material supports Design of Experiments (DoE) approaches to minimize this process-related impurity at the manufacturing stage rather than relying on downstream purification.

Forced Degradation Studies and Stability-Indicating Method Validation

In forced degradation studies of bromhexine hydrochloride drug substance and drug product, Impurity D serves as a critical resolution marker. Its intermediate chromatographic position (RRT 0.5, between Impurity C at 0.4 and bromhexine at 1.0) makes it an essential probe for assessing column selectivity and mobile phase robustness in stability-indicating HPLC methods [1]. The EP system suitability requirement of resolution ≥12.0 between Impurity C and bromhexine peaks places Impurity D as the closest-eluting specified impurity to bromhexine, making it the most chromatographically demanding separation in the monograph — and thus the most informative marker for method robustness testing [1].

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